MK 386

Description

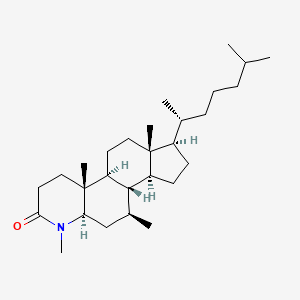

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZDXHKQDPUMA-MVJJLJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@](CCC(=O)N2C)([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935926 | |

| Record name | MK-386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158493-17-5 | |

| Record name | (4aR,4bS,6aR,7R,9aS,9bS,10S,11aR)-7-[(1R)-1,5-Dimethylhexyl]hexadecahydro-1,4a,6a,10-tetramethyl-2H-indeno[5,4-f]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158493-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7beta-Dimethyl-4-azacholestan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158493175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-386 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWDKP12EUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-386 mechanism of action on 5-alpha-reductase type 1

An In-Depth Technical Guide to the Mechanism of Action of MK-386 on 5-Alpha-Reductase Type 1

Introduction

The enzyme 5-alpha-reductase (5αR) is a critical component in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] In humans, two primary isozymes, type 1 (SRD5A1) and type 2 (SRD5A2), have been identified, which share low homology and exhibit distinct tissue distribution patterns and kinetic properties.[2] 5α-reductase type 1 is found predominantly in the skin, sebaceous glands, and liver, while type 2 is primarily located in the prostate, seminal vesicles, and hair follicles.[3][4] The differential localization suggests distinct physiological roles and implies that selective inhibition of each isozyme could offer targeted therapeutic benefits for DHT-dependent conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne.[2]

MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one) is a synthetic 4-azasteroid developed as a potent and highly selective inhibitor of the 5-alpha-reductase type 1 isozyme.[5][6] While its clinical development was discontinued due to hepatotoxicity, MK-386 remains a valuable pharmacological tool for investigating the specific roles of 5αR1.[5][7] This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of MK-386 have been characterized both in vitro and in vivo. The data consistently demonstrate its high affinity for the type 1 isozyme over the type 2 isozyme.

Table 1: In Vitro Inhibitory Activity of MK-386 and Other 5α-Reductase Inhibitors

| Compound | Target Isozyme | IC50 (nM) | Selectivity |

| MK-386 | 5α-Reductase Type 1 | 0.9 [5][6] | >170-fold for Type 1 |

| 5α-Reductase Type 2 | 154[5][6] | ||

| Finasteride | 5α-Reductase Type 1 | 540[8] | 135-fold for Type 2 |

| 5α-Reductase Type 2 | 4.0[8] | ||

| Dutasteride | 5α-Reductase Type 1 | Potent Inhibitor | Dual Inhibitor |

| 5α-Reductase Type 2 | Potent Inhibitor |

Table 2: In Vivo Effects of Oral MK-386 on DHT Levels in Men (14-Day Treatment)

| Dose (mg/day) | Mean Change in Serum DHT (%) | Mean Change in Sebum DHT (%) | Mean Change in Semen DHT (%) |

| 0.5 | -2.7[7][8] | +3.0[7][8] | Not Assessed |

| 5 | -1.2[7][8] | -25.4[7][8] | Not Assessed |

| 20 | -14.1[7][8] | -30.1[7][8] | No Significant Change[7][8] |

| 50 | -22.2[7][8] | -49.1[7][8] | No Significant Change[7][8] |

| 5 mg Finasteride | -65.8[7][8] | -14.9[7][8] | ~ -88[7][8] |

| Placebo | +6.9[7][8] | +5.0[7][8] | Not Assessed |

Core Mechanism of Action

MK-386 is a steroidal inhibitor that demonstrates a complex and isozyme-specific mechanism of action.[5][9] For its primary target, 5-alpha-reductase type 1, MK-386 acts as a slow-binding inhibitor .[9] This time-dependent inhibition suggests a multi-step binding process, where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state.[9]

In contrast, its interaction with 5-alpha-reductase type 2 is characterized as a reversible, competitive inhibitor .[9] This indicates that MK-386 competes with the natural substrate, testosterone, for the active site of the type 2 enzyme in a conventional, non-time-dependent manner.[9]

Interestingly, the apparent potency of MK-386 in assays can be influenced by the membrane concentration, which suggests the compound has a high affinity for the lipid-rich membrane environment where 5-alpha-reductase is located.[9] This lipophilicity may facilitate its partitioning into the cell membrane, increasing its effective concentration near the enzyme.[9]

In vivo studies confirm its selectivity. Oral administration of MK-386 leads to a modest reduction in circulating serum DHT of 20-30%, which is consistent with the understanding that 5αR1 contributes less to overall circulating DHT than 5αR2.[5][10] However, it produces a significantly greater reduction in sebum DHT (up to 55%) compared to the type 2 inhibitor finasteride, highlighting the predominance of the type 1 isozyme in the skin.[5] The lack of effect on semen DHT further corroborates its selectivity, as DHT in the male reproductive tract is primarily synthesized by the type 2 isozyme.[5][7] When co-administered with finasteride, MK-386 contributes to a near-total suppression of circulating DHT (~95%), demonstrating that the two isozymes together account for almost all DHT production.[5][10]

Signaling Pathway and Inhibition

The following diagram illustrates the androgen synthesis pathway and the specific points of inhibition by MK-386 and the 5αR2-selective inhibitor, finasteride.

Experimental Protocols

The determination of 5-alpha-reductase inhibitory activity is crucial for characterizing compounds like MK-386. Below is a representative methodology for a cell-based assay using liquid chromatography-mass spectrometry (LC-MS) for detection, synthesized from established research protocols.[11][12]

Protocol: Cell-Based 5α-Reductase Type 1 Inhibition Assay

-

Enzyme Source and Cell Culture:

-

Human prostate cancer cells (LNCaP) or human embryonic kidney cells (HEK-293) transiently overexpressing human SRD5A1 are used as the enzyme source.[12][13]

-

Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum) and maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates and allowed to adhere overnight.[12][13]

-

-

Inhibition Assay Reaction:

-

The culture medium is aspirated.

-

Cells are pre-incubated for 15 minutes at 37°C with varying concentrations of MK-386 (or other test compounds) diluted in assay buffer (e.g., modified phosphate buffer, pH 6.5).[3] A vehicle control (e.g., DMSO) is run in parallel.[6]

-

The enzymatic reaction is initiated by adding the substrate, testosterone (e.g., final concentration of 0.9 µM), and the cofactor, NADPH.[3]

-

The reaction is allowed to proceed for a defined incubation period (e.g., 30-180 minutes) at 37°C.[3][13]

-

-

Reaction Termination and Sample Preparation:

-

The reaction is terminated by adding a strong acid (e.g., 1 N HCl) or a quenching solvent like acetonitrile.[3]

-

The supernatant containing the steroids is collected from each well.

-

An internal standard (e.g., deuterated DHT) is added to each sample to correct for extraction efficiency and instrument variability.

-

Steroids are extracted from the aqueous medium using an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent for analysis.

-

-

Quantification by LC-MS:

-

The amount of DHT formed is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

-

Chromatographic separation is typically achieved on a C18 column.

-

Mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for DHT and the internal standard.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of DHT.

-

The concentration of DHT produced in each sample is calculated.

-

The percentage of inhibition for each concentration of MK-386 is determined relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a 5αR1 inhibitor.

Conclusion

MK-386 is a highly potent and selective inhibitor of 5-alpha-reductase type 1, exhibiting a time-dependent mechanism of action for its target isozyme.[5][9] Despite its failure in clinical trials for acne and androgenetic alopecia due to hepatotoxicity, its distinct pharmacological profile makes it an indispensable research tool.[5][7] The ability of MK-386 to selectively probe the function of 5αR1 in various tissues continues to aid researchers in deconvoluting the specific physiological and pathological roles of the two 5-alpha-reductase isozymes.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. Selective non-steroidal inhibitors of 5 alpha-reductase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 5. MK-386 - Wikipedia [en.wikipedia.org]

- 6. rndsystems.com [rndsystems.com]

- 7. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. MK386: a potent, selective inhibitor of the human type 1 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 5α-Reductase Type 1 Inhibitor MK-386

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical data associated with MK-386, a potent and selective inhibitor of 5α-reductase type 1.

Chemical Structure and Identifiers

MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a synthetic 4-azasteroid.[1] Its chemical structure and key identifiers are summarized in the table below.

| Identifier | Value |

| Systematic (IUPAC) Name | (1R,3aS,3bS,4S,5aR,9aR,9bS,11aR)-4,6,9a,11a-Tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one |

| Common Name | 4,7β-dimethyl-4-aza-5α-cholestan-3-one |

| SMILES String | C[C@H]1C[C@@H]2--INVALID-LINK--([C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK----INVALID-LINK--CCCC(C)C)C |

| InChI String | InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 |

Mechanism of Action: Selective Inhibition of 5α-Reductase Type 1

MK-386 is a potent and selective inhibitor of the human 5α-reductase type 1 isozyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The signaling pathway is illustrated below.

Caption: Inhibition of Testosterone to DHT Conversion by MK-386.

MK-386 exhibits high selectivity for 5α-reductase type 1 over type 2, with reported IC50 values of 0.9 nM and 154 nM, respectively.[1] This selectivity is significant as the two isozymes have different tissue distributions. 5α-reductase type 1 is predominantly found in the skin (sebaceous glands) and liver, while type 2 is the primary isozyme in the prostate and hair follicles.

Quantitative Data from Clinical Trials

Clinical studies have demonstrated the effect of MK-386 on DHT concentrations in various biological matrices. The data from a key study is summarized below.

Table 1: Mean Percentage Change in DHT Concentrations After 14 Days of Treatment

| Treatment Group | Serum DHT | Sebum DHT | Semen DHT |

| Placebo | +6.9% | - | - |

| MK-386 (20 mg) | -14.1% | -55% | No significant change |

| Finasteride (5 mg) | ~ -70% | -14.9% | ~ -88% |

| *P < 0.05 vs. placebo |

Data from a study involving co-administration with the 5α-reductase type 2 inhibitor, finasteride, is presented in Table 2.

Table 2: Suppression of Serum DHT with Combination Therapy

| Treatment | Mean Serum DHT Suppression |

| Finasteride (5 mg) alone | 68.7% |

| Finasteride (5 mg) + MK-386 (25 mg) | 89.5% |

Experimental Protocols

The following methodologies are based on the available information from published clinical trial abstracts.

Study Design for Single Agent and Combination Therapy

A randomized, double-blind, placebo-controlled, rising single-dose and multiple-dose study was conducted in healthy male volunteers.[2] Another trial involved the administration of finasteride for 19 days, with the addition of MK-386 for the final two days of treatment.[2]

Caption: Experimental Workflow for MK-386 Clinical Trials.

Sample Collection and Analysis

-

Serum: Blood samples were collected at specified time points before and after drug administration. Serum was separated by centrifugation.

-

Sebum: Sebum was collected from the forehead using an appropriate collection method (details not fully available in abstracts).

-

Semen: Semen samples were collected from subjects.

-

DHT Concentration Measurement: Dihydrotestosterone concentrations in serum, sebum, and semen were measured using validated analytical methods, likely radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS), although specific details are not available in the reviewed abstracts.

Statistical Analysis

The mean percentage change from baseline in DHT concentrations was calculated for each treatment group. Statistical significance between the treatment and placebo groups was determined using appropriate statistical tests, with a P-value of less than 0.05 considered significant.[2]

Conclusion

MK-386 is a well-characterized, potent, and selective inhibitor of 5α-reductase type 1. Its distinct mechanism of action and tissue-specific effects on DHT levels have been demonstrated in clinical trials. This technical guide provides a foundational understanding of MK-386 for researchers and professionals in the field of drug development. Further investigation into the full-text publications of the cited studies is recommended for a more detailed understanding of the experimental protocols.

References

A Proposed Pathway for the Discovery and Synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one: A Technical Guide

Disclaimer: As of the latest literature review, specific documentation regarding the discovery and dedicated synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one is not publicly available. This guide, therefore, presents a scientifically plausible, proposed synthetic route based on established methodologies in steroid chemistry. The experimental protocols and quantitative data are derived from analogous transformations reported for similar steroidal frameworks. This document is intended for researchers, scientists, and drug development professionals as a theoretical and practical framework for the potential synthesis and characterization of this novel compound.

Introduction

Aza-steroids, wherein a carbon atom in the steroidal skeleton is replaced by a nitrogen atom, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of nitrogen can profoundly alter the molecule's polarity, basicity, and ability to interact with biological targets compared to its carbocyclic parent. This guide outlines a proposed multi-step synthesis for the novel aza-steroid, 4,7β-dimethyl-4-aza-5α-cholestan-3-one, starting from the readily available 5α-cholestan-3-one. The proposed pathway involves the introduction of a 7β-methyl group, followed by the construction of the A-ring lactam via a Beckmann rearrangement, and concluding with N-methylation.

Proposed Synthetic Pathway

The proposed synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one from 5α-cholestan-3-one is a multi-step process. The key transformations include the introduction of a 7β-methyl group, formation of an oxime at the 3-position, a Beckmann rearrangement to form the lactam, and finally, N-methylation.

Figure 1: Proposed synthetic pathway for 4,7β-dimethyl-4-aza-5α-cholestan-3-one.

Experimental Protocols (Proposed)

3.1. Synthesis of Cholest-6-en-3-one (Intermediate 2)

-

Reaction: 5α-cholestan-3-one (1) is first brominated at the C-2 position, followed by dehydrobromination to introduce a double bond, and subsequent isomerization to the more stable 6,7-ene position. A more direct approach involves the allylic bromination of a related cholest-5-ene derivative followed by dehydrobromination. For the purpose of this guide, we will assume a multi-step process from the saturated ketone. A common method for introducing the 6,7-double bond involves the bromination of the corresponding enol ether followed by dehydrobromination.

-

Protocol: To a solution of 5α-cholestan-3-one (1.0 g, 2.59 mmol) in glacial acetic acid (20 mL) is added a solution of bromine (0.41 g, 2.59 mmol) in acetic acid (5 mL) dropwise with stirring. After the reaction is complete (monitored by TLC), the mixture is poured into ice water and the precipitate is collected. The crude 2α-bromo-5α-cholestan-3-one is then refluxed with lithium carbonate (0.57 g, 7.77 mmol) and lithium bromide (0.67 g, 7.77 mmol) in dry dimethylformamide (30 mL) for 2 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield cholest-6-en-3-one (2).

3.2. Synthesis of 7β-methyl-5α-cholestan-3-one (Intermediate 3)

-

Reaction: This step involves the 1,6-conjugate addition of a methyl group to the α,β-unsaturated ketone system of cholest-6-en-3-one. The use of a Gilman reagent or a Grignard reagent in the presence of a copper catalyst can achieve this transformation. The stereoselectivity of the addition to the β-face is influenced by steric hindrance.

-

Protocol: A solution of cholest-6-en-3-one (0.5 g, 1.30 mmol) in dry tetrahydrofuran (THF, 20 mL) is cooled to 0°C under a nitrogen atmosphere. Cuprous chloride (0.013 g, 0.13 mmol) is added, followed by the dropwise addition of methylmagnesium bromide (1.0 M solution in THF, 2.6 mL, 2.6 mmol). The reaction is stirred at 0°C for 1 hour and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7β-methyl-5α-cholestan-3-one (3).

3.3. Synthesis of 7β-methyl-5α-cholestan-3-one oxime (Intermediate 4)

-

Reaction: The ketone at C-3 is converted to an oxime by reaction with hydroxylamine hydrochloride. The reaction is typically carried out in a basic solvent like pyridine.

-

Protocol: A solution of 7β-methyl-5α-cholestan-3-one (0.4 g, 1.0 mmol) in pyridine (10 mL) is treated with hydroxylamine hydrochloride (0.14 g, 2.0 mmol). The mixture is heated at 80°C for 2 hours. After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried to give the crude oxime (4), which can be used in the next step without further purification.

3.4. Synthesis of 7β-methyl-4-aza-5α-cholestan-3-one (Intermediate 5)

-

Reaction: The oxime undergoes a Beckmann rearrangement to form the corresponding lactam.[1] This rearrangement is catalyzed by an acid or a reagent like p-toluenesulfonyl chloride (TsCl). The group anti-periplanar to the oxime's hydroxyl group migrates.

-

Protocol: To a solution of the oxime (4) (0.35 g, 0.84 mmol) in dry pyridine (8 mL) at 0°C, p-toluenesulfonyl chloride (0.19 g, 1.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 1 hour and then heated to reflux for 3 hours. The reaction is cooled, poured into ice water, and acidified with 2N HCl. The precipitate is collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography (silica gel, chloroform:methanol gradient) yields the lactam (5).

3.5. Synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one (Final Product 6)

-

Reaction: The final step is the N-methylation of the lactam. This is achieved by deprotonating the lactam nitrogen with a strong base like sodium hydride, followed by reaction with an electrophilic methyl source such as methyl iodide.

-

Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.04 g, 1.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere, a solution of the lactam (5) (0.3 g, 0.72 mmol) in dry THF (5 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 30 minutes, and then methyl iodide (0.15 g, 1.08 mmol) is added. The reaction is stirred for an additional 4 hours. The reaction is quenched by the careful addition of water, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give the final product, 4,7β-dimethyl-4-aza-5α-cholestan-3-one (6).

Quantitative Data (Predicted)

The following tables summarize the predicted quantitative data for the key intermediates and the final product based on typical yields and spectroscopic data for similar steroidal compounds.

Table 1: Predicted Reaction Yields and Physical Properties

| Compound | Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |

| 2 | Cholest-6-en-3-one | C₂₇H₄₄O | 384.64 | 60-70 | 105-108 |

| 3 | 7β-methyl-5α-cholestan-3-one | C₂₈H₄₈O | 400.68 | 50-65 | 130-134 |

| 4 | 7β-methyl-5α-cholestan-3-one oxime | C₂₈H₄₉NO | 415.70 | 90-95 | 210-215 |

| 5 | 7β-methyl-4-aza-5α-cholestan-3-one | C₂₈H₄₉NO | 415.70 | 65-75 | 240-245 |

| 6 | 4,7β-dimethyl-4-aza-5α-cholestan-3-one | C₂₉H₅₁NO | 429.72 | 80-90 | 155-160 |

Table 2: Predicted Spectroscopic Data

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |

| 3 | ~0.68 (s, 3H, 18-H), ~0.85 (s, 3H, 19-H), ~0.95 (d, 3H, 7β-CH₃) | ~211 (C=O), ~46 (C-7), ~12 (7β-CH₃) | 2950, 1710 (C=O) | 400 [M]⁺ |

| 5 | ~0.70 (s, 3H, 18-H), ~0.88 (s, 3H, 19-H), ~0.98 (d, 3H, 7β-CH₃), ~5.8 (br s, 1H, NH) | ~175 (C=O), ~58 (C-5), ~45 (C-7), ~12 (7β-CH₃) | 3200 (N-H), 1660 (C=O) | 415 [M]⁺ |

| 6 | ~0.71 (s, 3H, 18-H), ~0.90 (s, 3H, 19-H), ~1.00 (d, 3H, 7β-CH₃), ~2.95 (s, 3H, N-CH₃) | ~173 (C=O), ~60 (C-5), ~45 (C-7), ~30 (N-CH₃), ~12 (7β-CH₃) | 2940, 1645 (C=O) | 429 [M]⁺ |

Workflow for Characterization

The structural elucidation and purity assessment of the synthesized 4,7β-dimethyl-4-aza-5α-cholestan-3-one would follow a standard analytical workflow.

Figure 2: Workflow for the purification and characterization of the final product.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 4,7β-dimethyl-4-aza-5α-cholestan-3-one. The proposed pathway utilizes well-established reactions in steroid chemistry, offering a viable starting point for the practical synthesis of this novel aza-steroid. The successful synthesis and characterization of this compound could open new avenues for the development of novel therapeutic agents, given the significant biological activities often associated with this class of molecules. Further research would be required to confirm the feasibility of this synthetic route and to evaluate the biological properties of the target compound.

References

In Vitro Potency and Selectivity of MK-386: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of MK-386, a potent and selective inhibitor of human 5α-reductase type 1. The information is compiled from seminal research and is intended to provide a comprehensive resource for professionals in the field of drug development and endocrine research.

Core Data Presentation

The in vitro inhibitory activity of MK-386 against human 5α-reductase isozymes is summarized in the table below. The data highlights the compound's high potency for the type 1 isozyme and its significant selectivity over the type 2 isozyme.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (Type 2 / Type 1) |

| MK-386 | Human 5α-Reductase Type 1 | 0.9 | ~171-fold |

| MK-386 | Human 5α-Reductase Type 2 | 154 |

Signaling Pathway

The 5α-reductase enzyme plays a crucial role in androgen metabolism by catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). MK-386 selectively inhibits the type 1 isozyme of this enzyme, thereby reducing the production of DHT in tissues where this isozyme is predominantly expressed.

Figure 1: Simplified signaling pathway of 5α-reductase type 1 and the inhibitory action of MK-386.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of MK-386.

Determination of IC50 for Human 5α-Reductase Type 1 and Type 2

Objective: To determine the concentration of MK-386 that inhibits 50% of the enzymatic activity of recombinant human 5α-reductase type 1 and type 2.

Materials:

-

Recombinant human 5α-reductase type 1 and type 2 enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells or HEK293 cells).

-

Testosterone (substrate).

-

NADPH (cofactor).

-

MK-386.

-

Assay Buffer: pH optimization is crucial to differentiate isozyme activity. A pH of 7.0 is generally used for type 1, while a more acidic pH (e.g., 5.5) is optimal for type 2.

-

Scintillation fluid or appropriate detection reagents.

-

96-well microplates.

-

Incubator.

-

Scintillation counter or other appropriate plate reader.

Procedure:

-

Enzyme Preparation: Prepare dilutions of the recombinant human 5α-reductase isozymes in the appropriate assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate during the incubation period.

-

Compound Preparation: Prepare a serial dilution of MK-386 in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer, the NADPH solution, and the serially diluted MK-386 or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone) to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

-

Reaction Termination and Product Quantification:

-

Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents like ethyl acetate/hexane).

-

Extract the steroids from the aqueous phase.

-

Separate the product (³H-dihydrotestosterone) from the substrate (³H-testosterone) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of MK-386 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MK-386 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Figure 2: General experimental workflow for determining the IC50 of MK-386 against 5α-reductase.

Mechanism of Inhibition

Studies have indicated that MK-386 is a slow-binding inhibitor of the type 1 5α-reductase isozyme. This characteristic suggests a time-dependent inhibition, where the full inhibitory effect is not immediate upon binding. In contrast, for the type 2 isozyme, MK-386 acts as a reversible, competitive inhibitor. The apparent potency of MK-386 can be influenced by the membrane concentration in the assay, suggesting that the lipid environment plays a role in the inhibitor's interaction with the enzyme.

This technical guide provides a foundational understanding of the in vitro characteristics of MK-386. For further details, researchers are encouraged to consult the primary literature.

The Impact of MK-386 on Sebum Dihydrotestosterone Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MK-386, a selective inhibitor of 5α-reductase type 1, on dihydrotestosterone (DHT) levels within sebum. The following sections detail the quantitative impact of MK-386, the experimental protocols utilized in key studies, and visual representations of the underlying biochemical pathways and experimental designs.

Core Findings: Quantitative Analysis of Sebum DHT Suppression

MK-386 has demonstrated a significant, dose-dependent reduction in sebum DHT concentrations. Clinical trial data reveals that MK-386 is more effective than finasteride, a 5α-reductase type 2 inhibitor, in lowering DHT levels in this specific biological compartment.[1][2] The primary study supporting these findings is a double-blind, randomized, placebo-controlled trial involving one hundred men.[2][3]

Table 1: Mean Percentage Change in Sebum DHT Levels After 14 Days of Treatment

| Treatment Group | Mean Change from Baseline in Sebum DHT (%) | Statistical Significance (P-value vs. Placebo) |

| Placebo | +5.0% | - |

| MK-386 (0.5 mg/day) | +3.0% | Not Significant |

| MK-386 (5 mg/day) | -25.4% | < 0.05 |

| MK-386 (20 mg/day) | -30.1% | < 0.05 |

| MK-386 (50 mg/day) | -49.1% | < 0.05 |

| Finasteride (5 mg/day) | -14.9% | < 0.05 |

Data sourced from Schwartz et al. (1997)[2][3]

These results underscore the predominant role of 5α-reductase type 1 in the production of DHT within the sebaceous glands.[4] While finasteride modestly reduces sebum DHT, MK-386 achieves a more substantial suppression, with the 50 mg dose approaching a 50% reduction.[2][3] Interestingly, reciprocal increases in sebum testosterone concentrations were observed at doses of 5 mg or more of MK-386, a phenomenon not seen with finasteride.[2][3]

Experimental Protocols

The foundational data on MK-386's effect on sebum DHT is derived from a well-controlled clinical trial. The following is a detailed description of the methodologies employed in this pivotal study.

Study Design

A double-blind, randomized, placebo-controlled, sequential, increasing-dose, parallel-group trial was conducted with one hundred healthy male subjects.[2][3] Participants were divided into six panels, with each panel receiving a different treatment regimen.[2] Treatments were administered once daily for a duration of 14 days.[2]

Subject Demographics: The study enrolled one hundred healthy men.[2] While specific age ranges for all panels are not detailed in the initial reports, one related study with MK-386 involved healthy males between the ages of 21 and 25.[5]

Treatment Regimens:

-

Placebo: Administered to 2 to 5 subjects in each of the six panels.[2]

-

MK-386: Administered in sequentially increasing oral doses of 0.1 mg, 0.5 mg, 5 mg, 20 mg, and 50 mg to 10 to 20 subjects per panel.[2] An additional panel compared 10 mg twice daily to 20 mg once daily.[2]

-

Finasteride: A 5 mg daily dose was administered to 10 subjects in one panel for comparison.[2]

Sebum Collection and DHT Analysis

Sebum Collection: Sebum samples were collected from the foreheads of the subjects.[4] The specific method utilized involved ether-washed linen facial blotters.[4] While the detailed standard operating procedure for this specific collection is not publicly available, a general protocol for such a method would involve:

-

Cleansing the forehead with a non-interfering solvent (e.g., ethanol) to remove surface contaminants and allowing the area to dry completely.

-

Applying the pre-washed, sterile linen blotter to the forehead for a standardized period to absorb secreted sebum.

-

Carefully removing the blotter and storing it in a sealed, non-reactive container at a low temperature (e.g., -20°C or -80°C) to prevent degradation of the analytes prior to extraction and analysis.

Dihydrotestosterone (DHT) Analysis: The concentration of DHT in the collected sebum was measured before and after the 14-day treatment period.[2] Although the precise analytical method used in the original study is not specified in the provided abstracts, the quantification of steroid hormones like DHT in a complex lipid matrix such as sebum typically involves the following steps:

-

Lipid Extraction: The sebum-impregnated blotters undergo a solvent extraction process (e.g., using hexane, chloroform/methanol, or ethyl acetate) to isolate the lipid fraction containing DHT.[2]

-

Purification and Derivatization: The lipid extract may be further purified to remove interfering compounds. For analysis by gas chromatography-mass spectrometry (GC-MS), DHT would be derivatized to increase its volatility and improve its chromatographic properties.[6]

-

Quantification by Mass Spectrometry: The purified and derivatized samples are then analyzed using a highly sensitive and specific method such as GC-MS or liquid chromatography-mass spectrometry (LC-MS).[6] These techniques allow for the accurate identification and quantification of DHT based on its mass-to-charge ratio and fragmentation pattern.[6][7]

Visualizing the Mechanisms and Methods

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: DHT production pathway in sebaceous glands and the inhibitory action of MK-386.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The androgen control of sebum production. Studies of subjects with dihydrotestosterone deficiency and complete androgen insensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Clinical Development of MK-386 for Androgenic Alopecia

For: Researchers, Scientists, and Drug Development Professionals Regarding: MK-386 (4,7β-dimethyl-4-aza-5α-cholestan-3-one)

This document provides a detailed overview of the early clinical and preclinical evaluation of MK-386, a synthetic 4-azasteroid compound investigated for the treatment of androgen-dependent conditions, including androgenic alopecia. Development of MK-386 was ultimately discontinued due to observations of hepatotoxicity in early clinical trials.[1]

Core Mechanism of Action

MK-386 is a potent and selective inhibitor of 5α-reductase type I, one of the two primary enzymes responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] The rationale for its investigation in androgenic alopecia was based on the significant role of DHT in the miniaturization of hair follicles. While the type II isoenzyme of 5α-reductase is the primary target of approved therapies like finasteride, the type I isoenzyme is also present in scalp and sebaceous glands, contributing to local DHT production.[1][2] MK-386 exhibits high selectivity for the type I isoenzyme over type II, with reported IC50 values of 0.9 nM and 154 nM, respectively.[1]

Signaling Pathway

The mechanism of action for 5α-reductase inhibitors involves blocking the final step in the synthesis of dihydrotestosterone. By inhibiting the type I isoenzyme, MK-386 was intended to reduce the DHT load on androgen-sensitive hair follicles in the scalp, thereby slowing or preventing the process of follicular miniaturization that characterizes androgenic alopecia.

Clinical and Preclinical Data

Evaluation of MK-386 included preclinical models and early-phase human clinical trials to assess its pharmacodynamic effects on DHT levels and its potential efficacy.

Preclinical Efficacy Model

A key preclinical study was conducted in stumptail macaques, a recognized animal model for androgenic alopecia. The results were not promising for MK-386 as a monotherapy for hair growth.

| Study Parameter | Details |

| Model | Stumptail Macaques (model for androgenic alopecia) |

| Treatment Duration | 1 year |

| Compound | MK-386 |

| Comparator | Finasteride |

| Primary Endpoint | Change in scalp hair weight |

| Outcome | MK-386 failed to increase scalp hair weight. |

| Comparator Outcome | Finasteride demonstrated an increase in scalp hair weight. |

| Source:[1] |

Human Pharmacodynamic Studies

Early clinical trials in healthy male volunteers focused on establishing the effect of MK-386 on circulating and tissue-specific DHT concentrations.

Table 1: Effect of MK-386 Monotherapy on Serum DHT (Single Rising Dose Study)

| Dose (Oral) | Maximum DHT Reduction (vs. Placebo) | Time to Max Reduction |

| 0.1 mg | 4.6% (change from baseline) | 14 days |

| 0.5 mg | -2.7% (change from baseline) | 14 days |

| 5.0 mg | -1.2% (change from baseline) | 14 days |

| 10 mg | ~20-30% | 24 hours |

| 20 mg | -14.1% (P < 0.05 vs. placebo) | 14 days |

| 50 mg | -22.2% (P < 0.05 vs. placebo) | 14 days |

| 100 mg | ~20-30% | 24 hours |

| Sources:[2][3] |

Table 2: Effect of MK-386 in Combination with Finasteride on Serum DHT

| Treatment | Duration | Mean Serum DHT Reduction (from baseline) |

| Finasteride (5 mg/day) | 19 days | 68.7% |

| Finasteride (5 mg/day) + MK-386 (25 mg) | 2 days (MK-386 added after 10 days) | 89.5% |

| Source:[2] |

Table 3: Effect of MK-386 on Tissue-Specific DHT (14-Day Treatment)

| Treatment | Sebum DHT Reduction | Semen DHT Reduction |

| MK-386 (20 mg or 50 mg) | 55% (significant reduction) | No significant change |

| Finasteride (5 mg) | 15% (modest reduction) | ~88% |

| Source:[1][3] |

These results confirm that MK-386 selectively inhibits the type I 5α-reductase isoenzyme, which is prevalent in skin, leading to a significant reduction in sebum DHT but having little effect on semen DHT, which is primarily dependent on the type II isoenzyme.[1][3] While the combination with finasteride produced near-complete suppression of circulating DHT, the preclinical efficacy data and eventual safety signals halted further development.[1][2]

Experimental Protocols

Protocol 1: Single Rising Dose Pharmacodynamic Study

This study was designed to evaluate the effect of single oral doses of MK-386 on serum DHT concentrations in healthy men.

-

Objective: To assess the dose-dependent effect of a single oral dose of MK-386 on serum DHT levels.

-

Study Design: Single rising dose, alternating panel, randomized, placebo-controlled trial.[2]

-

Participants: 16 healthy male volunteers, aged 21-25 years.[2]

-

Intervention: Subjects received a single oral dose of MK-386 (ranging from 0.1 mg to 100 mg) or a matching placebo.[2]

-

Methodology:

-

Baseline Measurement: Blood samples were collected prior to dosing to establish baseline serum concentrations of DHT and testosterone.

-

Dosing: Subjects were administered their assigned single dose of MK-386 or placebo.

-

Post-Dose Measurement: Blood samples were collected again at 24 hours post-treatment.[2]

-

Hormone Analysis: Serum was isolated, and concentrations of DHT and testosterone were quantified using validated immunoassays or mass spectrometry.

-

-

Primary Endpoint: Percentage change in serum DHT concentration from baseline at 24 hours post-dose, compared to placebo.

Protocol 2: Combination Therapy Pharmacodynamic Study

This trial was designed to evaluate the additive effect of MK-386 when administered to subjects already stabilized on finasteride.

-

Objective: To determine if the addition of a type I 5α-reductase inhibitor (MK-386) could further suppress serum DHT levels beyond that achieved by a type II inhibitor (finasteride) alone.

-

Study Design: Open-label, sequential treatment design.

-

Participants: 10 healthy male volunteers, aged 24-47 years.[2]

-

Intervention:

-

Phase 1 (Finasteride Lead-in): All subjects received 5 mg oral finasteride daily for 19 days.[2]

-

Phase 2 (Combination): After at least 10 days of finasteride treatment, a 25 mg oral dose of MK-386 was added to the regimen for 2 consecutive days.[2]

-

Phase 3 (Washout/Follow-up): MK-386 was withdrawn, and subjects continued on finasteride alone for another 5-6 days.[2]

-

-

Methodology:

-

Baseline Measurement: Blood samples were collected before any treatment to establish baseline hormone levels.

-

Finasteride-Only Sampling: Blood samples were taken after stabilization on finasteride (day 10 or later) to measure DHT suppression from finasteride alone.

-

Combination Sampling: Blood samples were collected during the 2-day combination treatment period to measure maximal DHT suppression.

-

Hormone Analysis: Serum DHT and testosterone levels were quantified at each stage.

-

-

Primary Endpoint: Percentage change in serum DHT from pre-treatment baseline after combination therapy, compared to the change after finasteride monotherapy.[2]

Conclusion and Discontinuation

Although early pharmacodynamic studies demonstrated that MK-386 was effective at inhibiting 5α-reductase type I and could contribute to a near-total suppression of circulating DHT when combined with finasteride, its development was halted.[1][2] The decision was based on two key factors:

-

Lack of Efficacy: In a relevant preclinical model of androgenic alopecia, MK-386 failed to show a positive effect on hair growth, unlike the type II inhibitor finasteride.[1]

-

Safety Concerns: Observations of hepatotoxicity, specifically elevated liver enzymes (aspartate aminotransferase/alanine aminotransferase), were noted in early clinical trials, raising significant safety concerns that led to the discontinuation of its development.[1][3]

References

- 1. MK-386 - Wikipedia [en.wikipedia.org]

- 2. Effect of MK-386, a novel inhibitor of type 1 5 alpha-reductase, alone and in combination with finasteride, on serum dihydrotestosterone concentrations in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MK-386, an inhibitor of 5alpha-reductase type 1, reduces dihydrotestosterone concentrations in serum and sebum without affecting dihydrotestosterone concentrations in semen - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-386: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type 1 isoenzyme of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The type 1 isoenzyme is predominantly found in the skin, particularly in sebaceous glands, and the scalp. Due to this localization, MK-386 was investigated for the treatment of androgen-dependent conditions such as acne and androgenic alopecia (male pattern baldness).[1] Despite showing targeted activity in reducing sebum DHT levels, the clinical development of MK-386 was discontinued in its early stages due to observations of hepatotoxicity, specifically reversible elevations in liver enzymes.[1][2] This technical guide provides a comprehensive summary of the available information on the pharmacokinetics and oral bioavailability of MK-386, based on the limited publicly accessible data from early clinical trials.

Mechanism of Action

MK-386 exerts its pharmacological effect by selectively inhibiting the 5α-reductase type 1 enzyme. This inhibition blocks the conversion of testosterone to dihydrotestosterone in tissues where this isoenzyme is prevalent. The reduction in local DHT concentrations was the primary therapeutic goal for conditions like acne, where DHT is a key factor in sebum production.

Pharmacokinetics

Detailed pharmacokinetic parameters for MK-386, such as Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution, are not publicly available in the reviewed literature. The clinical trials focused primarily on the pharmacodynamic effects of the drug, i.e., the reduction of DHT levels.

Oral Bioavailability

The absolute oral bioavailability of MK-386 has not been explicitly reported in the available literature. The compound was administered orally in clinical trials, suggesting it is absorbed from the gastrointestinal tract.[2][3]

Clinical Trials and Efficacy Data

Two key clinical trials provide the bulk of the available data on MK-386. These studies evaluated the safety and pharmacodynamic effects of the drug in healthy male volunteers.

Study 1: Single and Multiple Dose Effects on Serum DHT

A single rising dose, alternating panel trial was conducted in 16 healthy males (age 21-25 years) with oral doses of MK-386 ranging from 0.1 to 100 mg.[3] In a subsequent part of the study, 10 healthy young men (age 24-47 years) received finasteride (a type 2 5α-reductase inhibitor) for 19 days, with a 25 mg dose of MK-386 added for two days of combination therapy.[3]

Key Findings:

-

Oral doses of 10 mg or more of MK-386 resulted in a maximal reduction of serum DHT by 20-30% relative to placebo at 24 hours post-treatment.[3]

-

Co-administration of MK-386 with finasteride led to a near-complete suppression of DHT by approximately 89.5% from baseline.[3]

Study 2: Dose-Dependent Effects on Serum and Sebum DHT

A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial was conducted in one hundred men.[2] Participants received daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]

Table 1: Summary of Serum and Sebum DHT Reduction after 14 Days of MK-386 Treatment [2]

| MK-386 Dose (daily) | Mean Change in Serum DHT from Baseline | Mean Change in Sebum DHT from Baseline |

| 0.5 mg | -2.7% | -25.4% |

| 5 mg | -1.2% | -30.1% |

| 20 mg | -14.1% | -49.1% |

| 50 mg | -22.2%* | Not Reported |

| Placebo | +6.9% | +5.0% |

*P < 0.05 vs. placebo

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully available. The following summarizes the methodologies as described in the published abstracts.

Study 1: Single and Multiple Dose Study

-

Study Design: A single rising dose, alternating panel, randomized, placebo-controlled trial, followed by a combination therapy phase.[3]

-

Participants: 16 healthy males (21-25 years) for the single-dose phase and 10 healthy young men (24-47 years) for the combination phase.[3]

-

Dosing: Single oral doses of MK-386 from 0.1 to 100 mg. For the combination phase, 5 mg finasteride was given for 19 days with the addition of 25 mg MK-386 for two days.[3]

-

Sample Collection: Blood samples were collected to measure serum DHT and testosterone concentrations.[3]

-

Analytical Methods: The specific analytical methods used for the quantification of MK-386 and hormones were not detailed in the abstract.

Study 2: Dose-Dependent Effects Study

-

Study Design: A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial.[2]

-

Participants: One hundred healthy men.[2]

-

Dosing: Daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]

-

Sample Collection: Blood and sebum samples were collected before and after the 14-day treatment period.[2]

-

Analytical Methods: The methods for quantifying MK-386, DHT, and testosterone in serum and sebum were not specified in the abstract.

Safety and Tolerability

MK-386 was generally well-tolerated in these early clinical trials.[2] However, a significant safety concern emerged with the observation of reversible elevations in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in two subjects receiving the 50 mg dose.[2] This finding of hepatotoxicity was a primary reason for the discontinuation of the drug's development.[1]

Conclusion

MK-386 is a selective inhibitor of 5α-reductase type 1 that demonstrated a clear pharmacodynamic effect in reducing serum and, more significantly, sebum DHT levels in a dose-dependent manner. Despite its targeted mechanism of action, which held promise for dermatological conditions, its development was halted due to safety concerns related to liver enzyme elevations. The publicly available data on the pharmacokinetics and oral bioavailability of MK-386 is very limited, with no detailed parameters such as Cmax, Tmax, AUC, or half-life reported. The information presented in this guide is based on the abstracts of early clinical trials and provides a high-level overview of the compound's clinical profile. Further detailed information would require access to the full clinical study reports, which are not publicly available.

References

MK-386: A Selective Inhibitor of 5α-Reductase Type 1 and its Impact on Steroid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-386, also known as 4,7β-dimethyl-4-aza-5α-cholestan-3-one, is a potent and selective steroidal inhibitor of 5α-reductase type 1 (SRD5A1). This enzyme plays a crucial role in the metabolism of androgens, specifically in the conversion of testosterone to the more potent dihydrotestosterone (DHT). This guide provides a comprehensive overview of MK-386, focusing on its mechanism of action, its effects on steroid metabolism pathways, and the experimental methodologies used to characterize its activity. While MK-386 showed promise in the treatment of androgen-dependent conditions such as acne and androgenic alopecia, its clinical development was halted due to observations of hepatotoxicity.

Introduction to Steroid Metabolism and 5α-Reductase

Steroid hormones are essential signaling molecules derived from cholesterol that regulate a wide array of physiological processes. The synthesis and metabolism of these hormones are tightly controlled by a series of enzymes. Among these, 5α-reductase is a key enzyme in androgen metabolism, responsible for the irreversible conversion of testosterone to dihydrotestosterone (DHT).

There are two main isoenzymes of 5α-reductase:

-

Type 1 (SRD5A1): Primarily found in the skin, sebaceous glands, and liver.

-

Type 2 (SRD5A2): Predominantly located in the prostate, seminal vesicles, and hair follicles.

DHT has a higher binding affinity for the androgen receptor than testosterone and is considered the primary androgen responsible for the development and maintenance of many androgen-dependent tissues. Therefore, inhibiting 5α-reductase is a key therapeutic strategy for conditions exacerbated by high levels of DHT.

Mechanism of Action of MK-386

MK-386 is a 4-azasteroid that acts as a potent and selective inhibitor of the 5α-reductase type 1 isoenzyme. It functions as a slow-binding inhibitor of the type 1 isozyme, while it is a reversible, competitive inhibitor of the type 2 isozyme. Its selectivity for type 1 over type 2 is a distinguishing feature.

The following diagram illustrates the role of 5α-reductase in the conversion of testosterone to DHT and the inhibitory action of MK-386.

foundational research on 4-azasteroids as enzyme inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational research on 4-azasteroids, a critical class of enzyme inhibitors. It covers their mechanism of action, key molecular targets, quantitative inhibition data, and detailed experimental protocols relevant to their study.

Introduction to 4-Azasteroids

4-azasteroids are a class of synthetic steroid analogues where a nitrogen atom replaces a carbon atom at the 4-position of the steroid A-ring. This structural modification is key to their potent inhibitory activity against specific enzymes, most notably steroid 5α-reductase. Clinically significant examples like finasteride and dutasteride have been successfully developed to treat conditions dependent on high levels of potent androgens.[1][2][3] Their primary therapeutic applications are in managing benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male pattern baldness).[2][4][5]

The core mechanism of these compounds involves inhibiting the conversion of testosterone into its more potent form, 5α-dihydrotestosterone (DHT), which is a key driver in the pathophysiology of several androgen-dependent diseases.[3][5]

The Primary Target: Steroid 5α-Reductase

The enzyme steroid 5α-reductase (5AR) is the principal target of clinically used 4-azasteroids. It is a membrane-associated enzyme that catalyzes the NADPH-dependent reduction of the double bond in various steroid substrates.[4] In humans, three distinct isoenzymes of 5α-reductase have been identified:

-

Type 1 5α-reductase (SRD5A1): Predominantly found in the skin (sebaceous glands), scalp, and liver.[6]

-

Type 2 5α-reductase (SRD5A2): Primarily located in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[4][6]

-

Type 3 5α-reductase (SRD5A3): While also catalytically active, its precise physiological role is still under investigation but is known to be involved in N-glycosylation.

The overactivity of Type 1 and Type 2 isozymes leads to elevated DHT levels, which is implicated in the development and progression of BPH and androgenetic alopecia.[4][5] Therefore, inhibiting these enzymes is a validated therapeutic strategy.

Below is a diagram illustrating the hormonal pathway mediated by 5α-reductase and the point of inhibition by 4-azasteroids.

Mechanism of Enzyme Inhibition

4-azasteroids such as finasteride and dutasteride are time-dependent, slow, tight-binding inhibitors of 5α-reductase.[1] They act as mechanism-based inhibitors (or "suicide" inhibitors). The process involves the inhibitor mimicking the natural substrate, testosterone, and being processed by the enzyme's catalytic machinery.

The proposed mechanism is a multi-step process:

-

Reversible Binding: The 4-azasteroid (I) first binds reversibly to the 5α-reductase enzyme (E) to form an initial enzyme-inhibitor complex (E-I).

-

NADPH Adduct Formation: The enzyme's cofactor, NADPH, attacks the A-ring of the 4-azasteroid. This leads to the formation of a stable, covalent adduct between the NADP+ moiety and the inhibitor.

-

Irreversible Inhibition: This resulting ternary complex is exceptionally stable, effectively sequestering the enzyme and preventing it from binding its natural substrate, testosterone. This renders the enzyme inactive.

The following diagram illustrates this inhibitory workflow.

Quantitative Inhibition Data

The potency of 4-azasteroid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). Dutasteride is a more potent inhibitor of both 5α-reductase isoenzymes compared to finasteride.[7][8] Dutasteride is approximately three times more potent than finasteride at inhibiting the type 2 isoenzyme and over 100 times more potent at inhibiting the type 1 isoenzyme.[8]

| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) | Reference |

| Finasteride | 5α-Reductase Type 1 | ~100 - 360 | - | [7],[8] |

| 5α-Reductase Type 2 | ~1 - 10 | 1.2 | [4],[7] | |

| Dutasteride | 5α-Reductase Type 1 | ~0.5 - 7 | - | [7],[8] |

| 5α-Reductase Type 2 | ~0.05 - 2 | - | [7],[8] | |

| Compound 4 | Rat 5α-Reductase | 26 | - | [4] |

| Compound 6 | Rat 5α-Reductase | 10 | - | [4] |

| Compound 8 | Rat 5α-Reductase | 11 | - | [4] |

| Progesterone | Rat 5α-Reductase | 6.5 | - | [4] |

Note: IC₅₀ and Ki values can vary based on assay conditions, enzyme source, and substrate concentration.

Experimental Protocols: 5α-Reductase Inhibition Assay

This section outlines a generalized protocol for determining the in vitro inhibitory activity of 4-azasteroids against 5α-reductase. This method is based on protocols described in the literature.[4][6][9][10]

Objective: To measure the IC₅₀ value of a test compound (e.g., a 4-azasteroid) by quantifying its ability to inhibit the conversion of a substrate (Testosterone) to its product (DHT) by a 5α-reductase enzyme source.

Materials:

-

Enzyme Source: Microsomes prepared from rat liver, rat prostate, or human cell lines expressing 5α-reductase (e.g., LNCaP cells).[4][6][10][11]

-

Substrate: Testosterone (often radiolabeled, e.g., [³H]testosterone, for ease of detection).[4]

-

Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Test Compound: 4-azasteroid inhibitor dissolved in a suitable solvent (e.g., DMSO, ethanol).

-

Buffer: Phosphate buffer or Tris-HCl buffer, pH typically between 6.5 and 7.0.[6]

-

Reaction Termination Solution: Strong acid (e.g., 1N HCl) or an organic solvent like ethyl acetate.[6]

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification of testosterone and DHT.[9][11] A scintillation counter is required if using a radiolabeled substrate.

Workflow Diagram:

Detailed Procedure:

-

Enzyme Preparation: The enzyme suspension is prepared from the homogenate of tissues like the ventral prostate of male Sprague-Dawley rats.[4] Alternatively, microsomes from cell lines can be used.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, the enzyme preparation (e.g., 20 µg/ml) is pre-incubated with the test compound at various concentrations (or vehicle control) in the reaction buffer containing NADPH for approximately 15 minutes at 37°C.[6]

-

Initiation and Incubation: The reaction is initiated by adding the substrate, testosterone (e.g., final concentration of 0.9 µM), to the mixture.[6] The reaction is allowed to proceed for a defined period, typically 30 to 60 minutes, at 37°C.[6]

-

Termination: The reaction is stopped by adding a termination solution, which denatures the enzyme.

-

Extraction: The steroids (remaining substrate and formed product) are extracted from the aqueous mixture using an organic solvent like ethyl acetate. The organic layer is then separated and evaporated to dryness.

-

Analysis: The dried residue is reconstituted in a suitable solvent (e.g., methanol) and analyzed by LC-MS or HPLC to separate and quantify the amounts of testosterone and DHT.[11]

-

Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

4-azasteroids represent a cornerstone in the field of enzyme inhibition, particularly for managing androgen-dependent conditions. Their mechanism-based inhibition of 5α-reductase provides a potent and specific means of controlling DHT levels. The foundational research into their synthesis, mechanism, and biological activity has paved the way for successful clinical therapies and continues to guide the development of new, potentially more effective enzyme inhibitors. The experimental protocols and quantitative data presented herein serve as a vital resource for researchers aiming to further explore and innovate within this important area of medicinal chemistry and drug development.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 8. bernsteinmedical.com [bernsteinmedical.com]

- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines [mdpi.com]

- 10. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Crucial Physicochemical Landscape of MK-386: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-386 is a 4-azasteroid that garnered significant interest for its potent and selective inhibition of 5α-reductase type I. This enzyme is a key player in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The potential therapeutic applications of MK-386 in androgen-dependent conditions were, however, halted in early clinical trials due to observations of hepatotoxicity. For drug development professionals, understanding the physicochemical properties of a compound like MK-386, specifically its solubility and stability, is paramount. These characteristics are fundamental to formulation development, bioavailability, and ultimately, the safety and efficacy of a drug candidate.

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the solubility and stability of MK-386. Due to the limited publicly available data on MK-386, this guide leverages information on structurally related 4-azasteroid compounds, finasteride and dutasteride, as a comparative reference. The primary focus is to equip researchers with the necessary experimental protocols and a robust framework for a thorough investigation of MK-386's physicochemical profile.

Data Presentation: Solubility and Physicochemical Properties of 4-Azasteroids

To provide a contextual reference for the anticipated properties of MK-386, the following tables summarize the available solubility and physicochemical data for the related 4-azasteroid compounds, finasteride and dutasteride. It is crucial to note that these data are for comparative purposes only and that direct experimental evaluation of MK-386 is essential.

Table 1: Physicochemical Properties of Finasteride and Dutasteride

| Property | Finasteride | Dutasteride |

| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₇H₃₀F₆N₂O₂ |

| Molecular Weight | 372.5 g/mol | 528.5 g/mol |

| Melting Point | ~257 °C | ~242-250 °C |

| pKa | Not ionizable | Not ionizable |

| LogP | 3.9 | 4.7 |

Table 2: Solubility of Finasteride and Dutasteride in Various Solvents

| Solvent | Finasteride Solubility | Dutasteride Solubility |

| Water | Very slightly soluble/Practically insoluble[1][2] | Sparingly soluble in aqueous buffers[3] |

| Ethanol | ~25 mg/mL | ~10 mg/mL[3] |

| Methanol | Freely soluble[2] | - |

| DMSO | ~16 mg/mL | ~10 mg/mL[3] |

| Chloroform | Freely soluble[2] | - |

| Propylene Glycol | Sparingly soluble[2] | - |

| Polyethylene Glycol 400 | Sparingly soluble[2] | - |

| Dimethylformamide (DMF) | ~25 mg/mL | ~30 mg/mL[3] |

| Oleic Acid | 50.41 ± 2.5 mg/mL[4] | - |

| Eucalyptus Oil | 40.03 ± 4.4 mg/mL[4] | 40.24 ± 1.56 mg/mL (in Eucalyptus oil: Oleic acid 1.5:1)[5] |

Experimental Protocols

A comprehensive understanding of the solubility and stability of MK-386 requires robust and standardized experimental protocols. The following sections detail the methodologies for these crucial assessments.

Solubility Determination

The solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture.

This high-throughput method provides an early indication of a compound's solubility and is particularly useful during the initial screening phases.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of MK-386 in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the MK-386 stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.[6][7][8]

This method determines the equilibrium solubility, which is the true solubility of a compound at a given condition and is considered the gold standard.[9][10][11]

Protocol:

-

Sample Preparation: Add an excess amount of solid MK-386 to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Analyze the concentration of MK-386 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Determination: The determined concentration represents the thermodynamic solubility of MK-386 in the respective solvent.

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13][14][15][16]

A validated, stability-indicating HPLC method is a prerequisite for accurate stability assessment. This method must be able to separate the intact drug from its degradation products.

Protocol:

-

Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with different pH modifiers) to achieve optimal separation.

-

Forced Degradation: Subject MK-386 to forced degradation conditions (see protocol below) to generate degradation products.

-

Method Optimization: Analyze the stressed samples and optimize the HPLC method (e.g., gradient, flow rate, detection wavelength) to ensure baseline separation of the main peak from all degradation product peaks.

-

Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

These studies expose the drug substance to stress conditions to accelerate its degradation.

Protocol:

-

Acid and Base Hydrolysis:

-

Treat a solution of MK-386 with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat a solution of MK-386 with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Monitor the degradation over time.

-

-

Thermal Degradation:

-

Expose solid MK-386 to dry heat (e.g., 80°C) for an extended period.

-

Also, heat a solution of MK-386.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose solid MK-386 and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

A control sample should be protected from light.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to the study of MK-386.

Caption: 5α-Reductase Signaling Pathway and the inhibitory action of MK-386.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Caption: Workflow for forced degradation and stability studies of MK-386.

Caption: Potential mechanisms of drug-induced liver injury relevant to MK-386.

Conclusion

While specific solubility and stability data for MK-386 remain elusive in the public domain, this technical guide provides a comprehensive framework for its systematic evaluation. By employing the detailed experimental protocols for solubility and stability testing, and by contextualizing the potential results with data from related 4-azasteroid compounds, researchers and drug development professionals can effectively navigate the critical physicochemical challenges associated with this compound class. A thorough understanding of these properties is indispensable for any future development efforts and for elucidating the factors that may have contributed to its clinical discontinuation. The provided workflows and pathway diagrams serve as essential tools for planning and executing a robust investigation into the physicochemical landscape of MK-386.

References

- 1. researchgate.net [researchgate.net]

- 2. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Physicochemical Characterization of Finasteride Nanosystem for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. resolvemass.ca [resolvemass.ca]